molecular formula C22H8Br2O2 B179460 4,10-Dibromoanthanthrone CAS No. 4378-61-4

4,10-Dibromoanthanthrone

Cat. No. B179460
CAS RN: 4378-61-4
M. Wt: 464.1 g/mol
InChI Key: HTENFZMEHKCNMD-UHFFFAOYSA-N
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Description

4,10-Dibromoanthanthrone is a synthetic organic colorant with a scarlet or orange-red hue . It is an anthraquinone derivative, first synthesized in 1913 as a vat dye, C.I. Vat Orange 3 (C.I. 59300), and later also used as a pigment, C.I. Pigment Red 168 .


Synthesis Analysis

A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules .


Molecular Structure Analysis

The molecular formula of 4,10-Dibromoanthanthrone is C22H8Br2O2 . It is an anthraquinone derivative with bromine atoms at the 4,10-positions .


Chemical Reactions Analysis

New p-type, n-type, and ambipolar molecules were synthesized from commercially available 4,10-dibromoanthanthrone dye . Substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units allowed the modulation of the optoelectronic properties of the molecules .


Physical And Chemical Properties Analysis

The molar mass of 4,10-Dibromoanthanthrone is 464.112 g·mol−1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Electrochemical Energy Storage

Vat Orange 3, also known as 4,10-Dibromoanthanthrone, has been identified as a cost-effective organic cathode material for electrochemical energy storage. Researchers have found that this compound can be easily synthesized from commercially available dyes and shows promising performance and stability in secondary batteries .

Photoelectric Materials

Derivatives of Vat Orange 3 have been synthesized and characterized for their potential use as photoelectric materials. These derivatives exhibit properties that could be beneficial in the development of devices that convert light into electricity .

Organic Field-Effect Transistors (OFETs)

Industrial vat orange dyes, including Vat Orange 3, have been introduced in OFETs. Studies have investigated their processability and material properties, highlighting their potential in electronics due to favorable characteristics like cyclic voltammetry, FTIR, UV-Vis spectroscopy, X-ray diffraction, and photoluminescence .

Nano-Electronic Applications

The potential of Vat Orange 3 in nano-electronic applications has been demonstrated through its integration with 2D structures. This approach aims to provide new insights into the study of organic semiconductors and their future applications in nano-electronics .

Organic Semiconductors

Vat Orange 3 contains quinone moieties which are integral to its function as an organic semiconductor. The compound’s properties make it suitable for use in various semiconductor applications, particularly in the field of materials chemistry .

Future Directions

The versatility of anthanthrone-based materials in organic electronics is exploited by synthesizing four polymers . The results indicate that anthanthrone could be a very promising building block for the construction of semiconductors for multi-purpose applications .

properties

IUPAC Name

9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTENFZMEHKCNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044674
Record name C.I. Vat Orange 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10-Dibromoanthanthrone

CAS RN

4378-61-4
Record name Pigment Red 168
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Red 168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Vat Orange 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,10-DIBROMOANTHANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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